![molecular formula C14H20ClNO3S2 B2829536 3-chloro-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzene-1-sulfonamide CAS No. 2034355-80-9](/img/structure/B2829536.png)
3-chloro-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzene-1-sulfonamide is a complex organic compound that features a benzenesulfonamide core with various substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the benzenesulfonamide core and introduce the chloro and methyl groups through electrophilic aromatic substitution reactions. The tetrahydro-2H-pyran-4-ylthio group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure efficient and scalable production .
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydro-2H-pyran-4-ylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the chloro group can yield a variety of substituted benzenesulfonamides .
Applications De Recherche Scientifique
3-chloro-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a starting point for the development of new drugs.
Medicine: Its structural features suggest it could be explored for therapeutic applications, particularly in the development of new antimicrobial or anticancer agents.
Mécanisme D'action
The mechanism of action of 3-chloro-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzene-1-sulfonamide would depend on its specific application. In a biological context, it could interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the sulfonamide group suggests it could inhibit certain enzymes by mimicking the structure of natural substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzenesulfonamides with different substituents, such as:
- 3-chloro-2-methyl-N-(2-((tetrahydro-2H-pyran-2-yl)thio)ethyl)benzenesulfonamide
- 3-chloro-2-methyl-N-(2-((tetrahydro-2H-thiopyran-4-yl)thio)ethyl)benzenesulfonamide .
Uniqueness
The uniqueness of 3-chloro-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzene-1-sulfonamide lies in its specific combination of substituents, which can confer unique chemical and biological properties. For example, the tetrahydro-2H-pyran-4-ylthio group can provide specific steric and electronic effects that influence the compound’s reactivity and interactions with biological targets .
Propriétés
IUPAC Name |
3-chloro-2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3S2/c1-11-13(15)3-2-4-14(11)21(17,18)16-7-10-20-12-5-8-19-9-6-12/h2-4,12,16H,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPHSKKDWHDHER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCCSC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
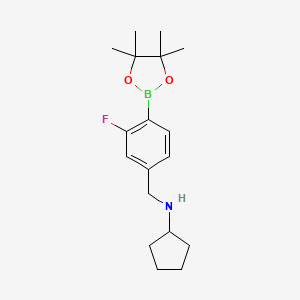
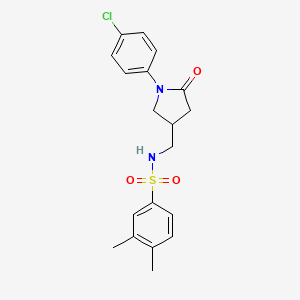

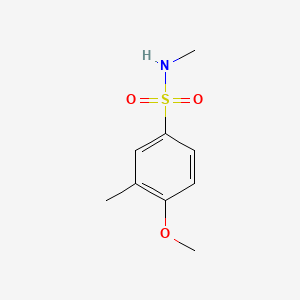
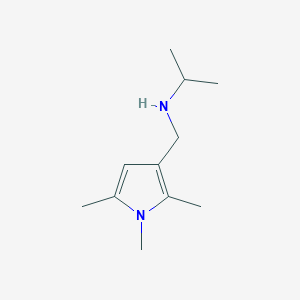
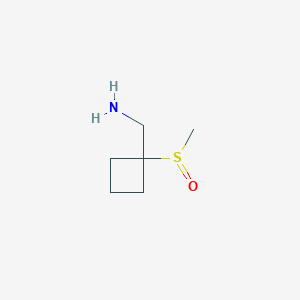
![6-fluoro-3-(4-fluorobenzenesulfonyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2829465.png)
![Methyl 3-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2829466.png)
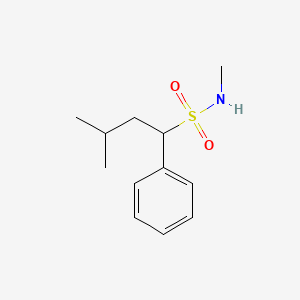
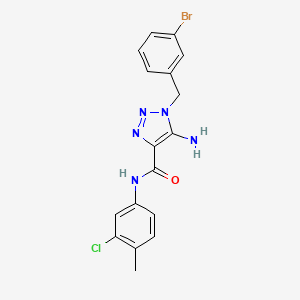
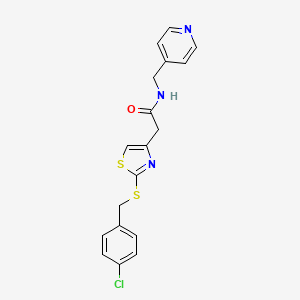
![N-(3-acetylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2829472.png)
![(Z)-ethyl 2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2829473.png)

